2-{[3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide
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Overview
Description
2-{[3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide is a complex organic compound belonging to the quinazolinone family. . This compound, with its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.
Preparation Methods
The synthesis of 2-{[3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide typically involves multiple steps. One common method starts with the synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one from anthranilic acid. This intermediate is then subjected to S-alkylation using appropriate reagents under microwave-induced conditions to yield the desired compound . The reaction conditions often involve the use of green chemistry approaches, such as deep eutectic solvents (DES) and microwave irradiation, to enhance efficiency and yield .
Chemical Reactions Analysis
2-{[3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazolinone derivatives with altered functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the compound, potentially modifying its biological activity.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl ring, using reagents like halogens or alkylating agents.
Scientific Research Applications
This compound has shown promise in several scientific research areas:
Chemistry: It serves as a scaffold for synthesizing various derivatives with potential biological activities.
Mechanism of Action
The mechanism of action of 2-{[3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of bacterial growth . The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Compared to other quinazolinone derivatives, 2-{[3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide stands out due to its unique methoxyphenyl group, which may enhance its biological activity and specificity. Similar compounds include:
2-Mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one: An intermediate in the synthesis of the target compound, known for its antibacterial properties.
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate:
These comparisons highlight the unique structural features and potential advantages of this compound in various scientific and industrial applications.
Properties
Molecular Formula |
C18H17N3O4 |
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Molecular Weight |
339.3 g/mol |
IUPAC Name |
2-[3-(3-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]oxyacetamide |
InChI |
InChI=1S/C18H17N3O4/c1-11-20-16-7-6-14(25-10-17(19)22)9-15(16)18(23)21(11)12-4-3-5-13(8-12)24-2/h3-9H,10H2,1-2H3,(H2,19,22) |
InChI Key |
QGYGUJMGPLBXRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OCC(=O)N)C(=O)N1C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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